molecular formula C14H18N4O2S B460451 N-cyano-N'-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester CAS No. 445385-82-0

N-cyano-N'-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester

Cat. No. B460451
CAS RN: 445385-82-0
M. Wt: 306.39g/mol
InChI Key: GUFGTTULDLSCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyano-N'-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester is an anilide.

Scientific Research Applications

Application in High-Performance Liquid Chromatography

N-cyano-N'-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols such as glutathione, cysteine, and homocysteine. This compound reacts selectively and rapidly with these thiols, forming fluorescent adducts that are separable and detectable in HPLC, providing a valuable tool for pharmaceutical and biochemical analyses (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Chiral Derivatizing Agent

This compound has also been explored as a chiral derivatizing agent (CDA). Specifically, it has been used for determining the enantiomeric excess of primary alcohols, proving to be superior to other CDAs like Mosher's agent. This application is crucial in the field of chiral chemistry, particularly in pharmaceutical research where the distinction between enantiomers can have significant implications for drug efficacy and safety (Takahashi et al., 2000).

Synthesis and Biochemical Applications

In another application, this compound has been part of the synthesis process for various chemical structures, such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and its analogs. These synthesized compounds have potential as inhibitors of mycolic acid biosynthesis, suggesting applications in the study of mycobacterial diseases (Hartmann et al., 1994).

Development of Sensitive Esterase Assays

The compound has also been used in the development of sensitive esterase assays. The assays based on α-cyano-containing esters, including this compound, have shown improved sensitivity and utility over current methods. These assays are crucial for biochemical research, particularly in studying enzyme activities and kinetics (Shan & Hammock, 2001).

properties

CAS RN

445385-82-0

Product Name

N-cyano-N'-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39g/mol

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-propan-2-ylcarbamimidothioate

InChI

InChI=1S/C14H18N4O2S/c1-10(2)17-14(16-9-15)21-8-13(19)18-11-6-4-5-7-12(11)20-3/h4-7,10H,8H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

GUFGTTULDLSCJC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N=C(NC#N)SCC(=O)NC1=CC=CC=C1OC

SMILES

CC(C)N=C(NC#N)SCC(=O)NC1=CC=CC=C1OC

Canonical SMILES

CC(C)N=C(NC#N)SCC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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